Dose-Dependent Acetylcholinesterase Inhibition: Zifrosilone Demonstrates a Wider Dynamic Range than Rivastigmine
Zifrosilone exhibits a broad, dose-dependent inhibition of erythrocyte AChE, with a mean maximum inhibition of 20.9% at a single 10 mg oral dose increasing to 62.1% at 300 mg in healthy volunteers [1]. In contrast, rivastigmine, at a single 3 mg oral dose, produces only minimal erythrocyte AChE inhibition (~3%) [2]. This indicates that zifrosilone provides a wider and more tunable range of peripheral AChE inhibition, which is a critical parameter for studies correlating enzyme inhibition with physiological or cognitive endpoints.
| Evidence Dimension | Maximum AChE inhibition in erythrocytes (healthy volunteers, single oral dose) |
|---|---|
| Target Compound Data | 20.9% at 10 mg; 62.1% at 300 mg |
| Comparator Or Baseline | Rivastigmine: ~3% inhibition at 3 mg |
| Quantified Difference | Zifrosilone achieves ~7-fold higher inhibition at 10 mg (20.9% vs 3%) and >20-fold higher at 300 mg (62.1% vs 3%) |
| Conditions | Healthy male volunteers; erythrocyte AChE activity measured by radioenzymatic assay; single oral dose administration |
Why This Matters
Zifrosilone's capacity for robust, dose-dependent peripheral AChE inhibition enables researchers to establish clear pharmacodynamic relationships, which is not feasible with compounds exhibiting negligible peripheral enzyme engagement.
- [1] Cutler NR, Seifert RD, Schleman MM, Sramek JJ, Szylleyko OJ, Howard DR, Barchowsky A, Wardle TS, Brass EP. Acetylcholinesterase inhibition by zifrosilone: pharmacokinetics and pharmacodynamics. Clin Pharmacol Ther. 1995 Jul;58(1):54-61. doi: 10.1016/0009-9236(95)90072-1. PMID: 7628183. View Source
- [2] Kennedy JS, Polinsky RJ, Johnson B, Loosen P, Enz A, Laplanche R, Schmidt D, Mancione LC, Parris WC, Ebert MH. Preferential cerebrospinal fluid acetylcholinesterase inhibition by rivastigmine in humans. J Clin Psychopharmacol. 1999 Dec;19(6):513-21. doi: 10.1097/00004714-199912000-00005. PMID: 10587286. View Source
